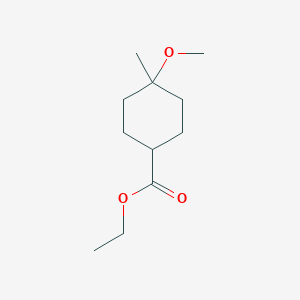

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate

Description

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate (CAS: 1262411-10-8) is a cyclohexanecarboxylate ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol. It is characterized by two substituents on the cyclohexane ring: a methoxy group (-OCH₃) and a methyl group (-CH₃) at the 4-position. This compound is commercially available with a purity of 97% and is utilized as a building block in medicinal chemistry and combinatorial libraries for synthesizing bioactive molecules . Its structural features, including the ester moiety and substituted cyclohexane ring, contribute to its utility in organic synthesis and drug discovery.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 4-methoxy-4-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H20O3/c1-4-14-10(12)9-5-7-11(2,13-3)8-6-9/h9H,4-8H2,1-3H3 |

InChI Key |

GBSNUZUTAUKPLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate typically involves the esterification of 4-methoxy-4-methylcyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The cyclohexane ring structure provides stability and rigidity, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares ethyl 4-methoxy-4-methylcyclohexanecarboxylate with structurally related cyclohexanecarboxylate derivatives:

Key Differences in Physical and Chemical Properties

- Lipophilicity : The 4-methoxy and 4-methyl substituents in the target compound increase its lipophilicity compared to polar derivatives like methyl 4-hydroxycyclohexanecarboxylate. This property influences solubility and membrane permeability in drug design .

- Reactivity : Ethyl 4-formylcyclohexanecarboxylate contains a reactive aldehyde group, making it suitable for nucleophilic additions, whereas the target compound’s methoxy group is electron-withdrawing, stabilizing the ester moiety .

- Conformational Rigidity: Cyclohexene-containing analogs (e.g., ) exhibit planar enone systems, enabling π-π interactions and conjugation, unlike the fully saturated cyclohexane ring in the target compound .

Research Findings and Trends

- Crystallography : Cyclohexene derivatives (e.g., ) adopt varied ring conformations (envelope, screw-boat), influencing packing interactions and crystal stability .

- Drug Discovery : Compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate demonstrate the importance of diaryl substituents in bioactive molecule design .

Biological Activity

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 208.25 g/mol

The compound features a cyclohexane ring with methoxy and methyl substituents, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve various mechanisms:

- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Cytotoxic Effects : Studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. A comparative study on structurally related compounds indicated that while this compound is moderately toxic, its metabolites might exhibit higher toxicity levels. This suggests the need for further investigation into its metabolic pathways and long-term effects on human health .

Table 1: Summary of Toxicity Findings

| Compound | Toxicity Level | Study Reference |

|---|---|---|

| This compound | Moderate | |

| 4-Methyl-1-cyclohexanemethanol (related compound) | High |

Case Studies

Several studies have explored the biological implications of this compound:

- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines, indicating potential as a therapeutic agent .

- Antioxidant Efficacy : Research has shown that compounds with similar structures can significantly reduce oxidative damage in neuronal cells, suggesting neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.